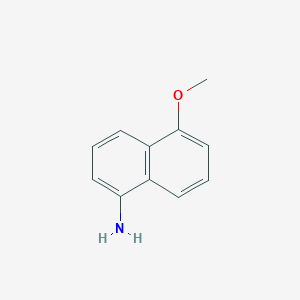
5-Methoxynaphthalen-1-amine
概要
説明
Synthesis Analysis
The synthesis of derivatives of 5-methoxynaphthalen-1-amine has been reported in the literature. For instance, a novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed and synthesized, showing significant anticancer activities . Another study reported the synthesis of 2-((5-methoxynaphthalen-1-yl)methyl)-3-methyl-5-sec-amino-[1,1′-biphenyl]-4-carbonitrile derivatives using a ring transformation
科学的研究の応用
Anticancer Activity
5-Methoxynaphthalen-1-amine derivatives have shown potential in cancer research. A study by Liu et al. (2020) synthesized and evaluated 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, revealing moderate to high antiproliferative activity against cancer cell lines. One compound, in particular, exhibited potent inhibition of tubulin polymerization and induced apoptosis in MCF-7 cell lines, suggesting a promising avenue for anticancer drug development (Liu, Wang, Peng, & Li, 2020).
Synthesis and Characterization for Pharmaceutical Applications
Research by Ai (2008) focused on synthesizing and characterizing 4-(6-Methoxynaphthalen-2-yl)-2-Benzyliminothiazole, a compound related to 5-Methoxynaphthalen-1-amine. This study's significance lies in developing new molecules with potential pharmaceutical applications (Ai, 2008).
Naproxen Derivatives
Manolov, Ivanov, and Bojilov (2021) synthesized a naproxen derivative using 5-Methoxynaphthalen-1-amine. Naproxen is a widely used non-steroidal anti-inflammatory drug, and this research contributes to the development of new therapeutic agents (Manolov, Ivanov, & Bojilov, 2021).
DNA Intercalators
Tsoungas and Searcey (2001) explored the conversion of 2-Nitro-5-methoxybenzaldehyde, a related compound, to amines for potential use as precursors to DNA intercalators. This research is significant for understanding the interaction of small molecules with DNA (Tsoungas & Searcey, 2001).
Solid Base Catalysis
Yadav and Salunke (2013) investigated the use of 5-Methoxynaphthalen-1-amine derivatives in solid base catalysis. Their research focuses on the catalytic methylation of 2-naphthol, which is integral to the production of pharmaceuticals like naproxen (Yadav & Salunke, 2013).
Microwave-Assisted Amination
Wang, Magnin, and Hamann (2003) demonstrated the efficiency of microwave-assisted amination of aryl bromides, including those related to 5-Methoxynaphthalen-1-amine. This technique is relevant for the rapid synthesis of amines in pharmaceutical chemistry (Wang, Magnin, & Hamann, 2003).
Safety and Hazards
将来の方向性
While specific future directions for 5-Methoxynaphthalen-1-amine were not found, the field of medicinal chemistry continues to explore the use of amines and their derivatives in the development of new drugs and therapies . The unique reactivity and structural versatility of amines make them valuable tools in drug discovery and development .
作用機序
Biochemical Pathways
The biochemical pathways affected by 5-Methoxynaphthalen-1-amine are currently unknown. Given the compound’s structure, it may potentially interact with various biochemical pathways. Without specific research on this compound, it’s difficult to predict the exact pathways it might affect .
Result of Action
The molecular and cellular effects of 5-Methoxynaphthalen-1-amine’s action are currently unknown. Without specific studies on this compound, it’s difficult to predict its potential effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Methoxynaphthalen-1-amine is not well understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. Specific studies on these aspects are lacking .
特性
IUPAC Name |
5-methoxynaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVXWNASWNYGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284390 | |
| Record name | 5-methoxynaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxynaphthalen-1-amine | |
CAS RN |
6271-81-4 | |
| Record name | 5-Methoxy-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6271-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 37063 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC37063 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methoxynaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

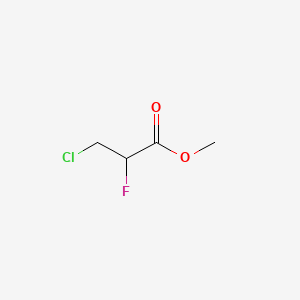
![4-[(5Z,9Z,15Z,19Z)-10,15,20-tris(4-sulfophenyl)porphyrin-21,22,23,24-tetraid-5-yl]benzenesulfonic acid;zinc](/img/structure/B3031613.png)
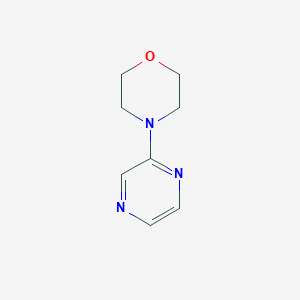
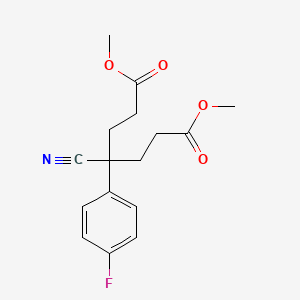
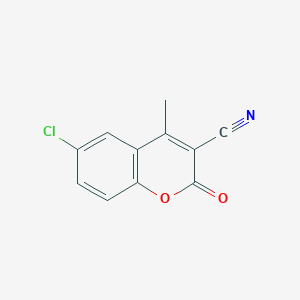
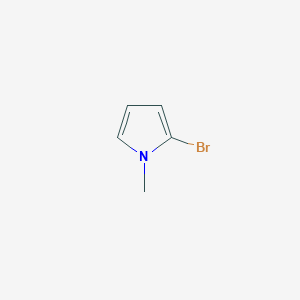
![2-Oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3031621.png)

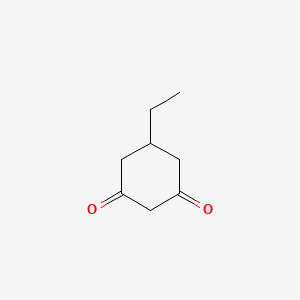
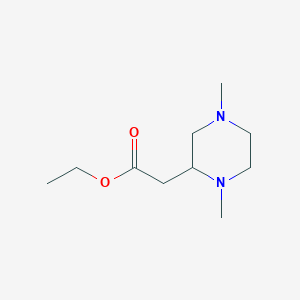

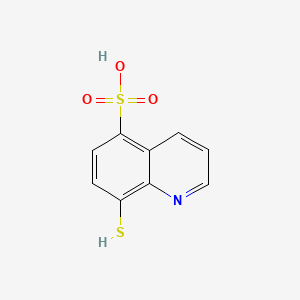
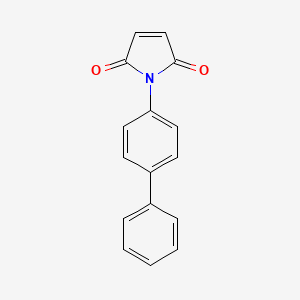
![naphtho[1,2-b]furan-3(2H)-one](/img/structure/B3031632.png)